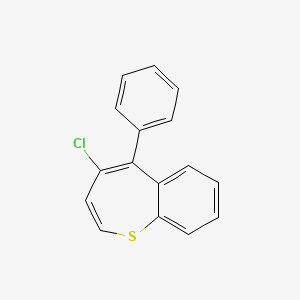
4-Chloro-5-phenyl-1-benzothiepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-phenyl-1-benzothiepine is a chemical compound belonging to the benzothiepine class. This compound features a benzene ring fused with a thiepine ring, which is a seven-membered ring containing one sulfur atom. The presence of a chlorine atom at the fourth position and a phenyl group at the fifth position of the benzothiepine ring system gives this compound its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyl-1-benzothiepine typically involves the intramolecular Friedel-Crafts reaction. This reaction is initiated by the alkylation of p-bromothiophenol with ethyl bromide, followed by cyclization to form the benzothiepine ring . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. This method allows for better control over reaction conditions and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified phenyl derivatives.
Substitution: Formation of substituted benzothiepine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-phenyl-1-benzothiepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-phenyl-1-benzothiepine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, influencing neuronal excitability and producing sedative or anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzothiepine: Lacks the chlorine and phenyl substituents, resulting in different chemical and biological properties.
5-Phenyl-1-benzothiepine: Similar structure but without the chlorine atom, leading to variations in reactivity and applications.
4-Chloro-1-benzothiepine:
Uniqueness: 4-Chloro-5-phenyl-1-benzothiepine is unique due to the presence of both chlorine and phenyl substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
66769-01-5 |
|---|---|
Molekularformel |
C16H11ClS |
Molekulargewicht |
270.8 g/mol |
IUPAC-Name |
4-chloro-5-phenyl-1-benzothiepine |
InChI |
InChI=1S/C16H11ClS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
ZJMOZECCDKJXJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


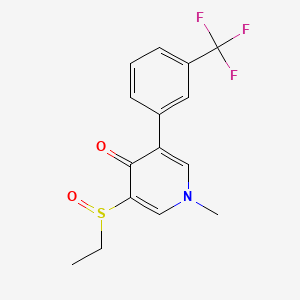
![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
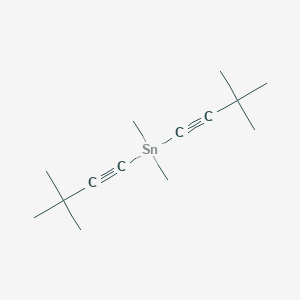
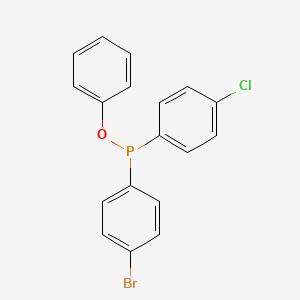

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
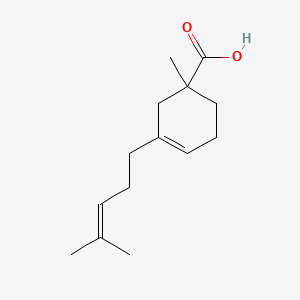
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)

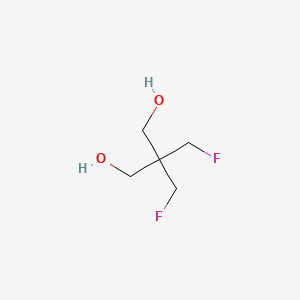
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
